Stereochemical Requirement: (R)-Enantiomer is Essential for Potent BRD4 Inhibition in AZD5153 Series
The (R)-configuration of the 1,3-dimethylpiperazin-2-one moiety is a critical determinant of potency in bivalent BET inhibitors. The AZD5153 molecule, which incorporates the (R)-enantiomer, demonstrates an IC₅₀ of 5.0 nM for displacing full-length BRD4 and 1.7 nM for disrupting BRD4 foci in a cellular assay . In contrast, the molecule incorporating the (S)-enantiomer shows a marked reduction in activity against BRD4, confirming that the stereochemistry of the core piperazinone building block directly translates to a functional difference in the final drug candidate .
| Evidence Dimension | BRD4 Displacement IC₅₀ (in vitro) |
|---|---|
| Target Compound Data | 5.0 nM (full-length BRD4); 1.7 nM (BRD4 foci disruption in U2OS cells) |
| Comparator Or Baseline | Molecule with (S)-enantiomer of the piperazinone core (AZD5153 S-enantiomer) |
| Quantified Difference | The (R)-enantiomer is the active component; the (S)-enantiomer is substantially less potent. |
| Conditions | Biochemical assay for BRD4 displacement; cellular assay in U2OS cells for BRD4 foci disruption |
Why This Matters
This data proves that procurement of the specific (R)-enantiomer is not a preference but a strict requirement for synthesizing the active clinical candidate; the (S)-enantiomer or a racemic mixture will produce an inferior or inactive final product.
